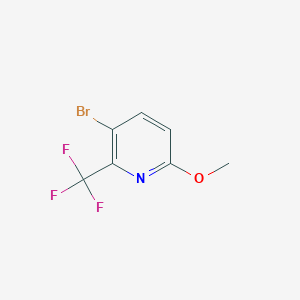

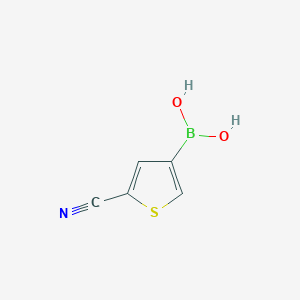

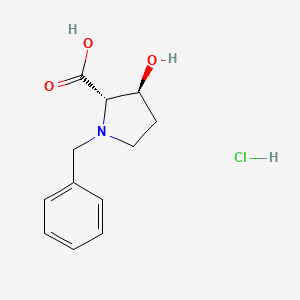

![molecular formula C18H20O2 B1381810 4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1451206-48-6](/img/structure/B1381810.png)

4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid

説明

Compounds like “4’-Butyl-3-methyl-[1,1’-biphenyl]-4-carboxylic acid” belong to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond .

Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-methylbiphenyl, consists of two benzene rings linked together with a carbon-carbon bond, with a methyl group attached to one of the benzene rings .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the reaction of an organoboron compound with a halide or triflate using a palladium catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “4’-Butyl-3-methyl-[1,1’-biphenyl]-4-carboxylic acid” would depend on its specific structure. For example, 4-methylbiphenyl has a molar mass of 168.239 .科学的研究の応用

Synthetic Approaches and Structural Analysis

4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid, while not directly studied, is closely related to various biphenyl carboxylic acids that have significant roles in synthetic chemistry and material science. For example, 4′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-carboxylic acid, a derivative, serves as an organic ligand crucial in metal-organic frameworks' preparation. Its synthesis involves multiple steps, including iodination, ester formation, nucleophilic substitution, and hydrolysis (Ardeleanu et al., 2018). Such compounds, interestingly, showed no antimicrobial activity against common pathogens like Escherichia coli and Staphylococcus aureus.

Metalation and Electrophilic Substitution

Another research application is seen in the metalation of unprotected biphenyl carboxylic acids. For instance, biphenyl-2-carboxylic acid can be metalated with sec-butyllithium and subjected to site-selective electrophilic substitution, showcasing its utility in organic synthesis (Tilly et al., 2006).

Derivatives and Medicinal Chemistry

Derivatives of biphenyl carboxylic acids find applications in medicinal chemistry. For instance, synthesis studies on potent marine drugs involve derivatives like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, an intermediate in antitumor antibiotic studies (Li et al., 2013). Additionally, novel biphenyl 4-carboxylic acid derivatives have been synthesized for anti-inflammatory applications, demonstrating the versatility of this chemical class in drug development (Deep et al., 2010).

Structural and Theoretical Studies

From a theoretical perspective, studies on molecular ordering in biphenyl-4-carboxylic acid have been conducted, providing insights into its liquid crystalline behavior. This research is fundamental in understanding inter-molecular interaction energies and transition temperatures in such compounds (Sanyal et al., 1985).

作用機序

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

In suzuki–miyaura cross-coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond .

特性

IUPAC Name |

4-(4-butylphenyl)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-3-4-5-14-6-8-15(9-7-14)16-10-11-17(18(19)20)13(2)12-16/h6-12H,3-5H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIALFCZHTBMPDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

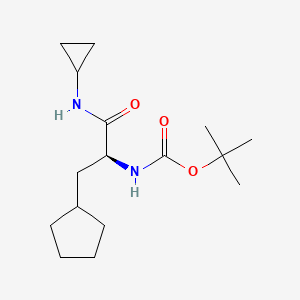

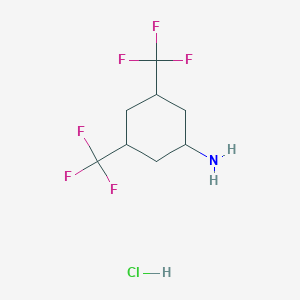

![5-tert-Butyl 2-ethyl 4H-pyrrolo[3,4-d]oxazole-2,5(6H)-dicarboxylate](/img/structure/B1381745.png)

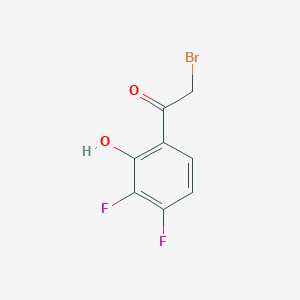

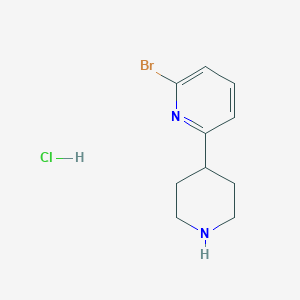

![8-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B1381748.png)

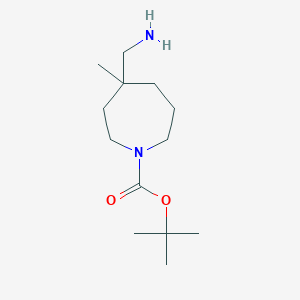

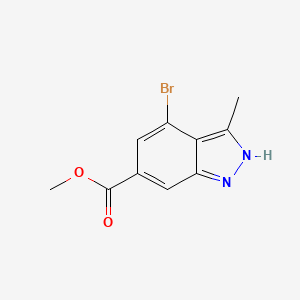

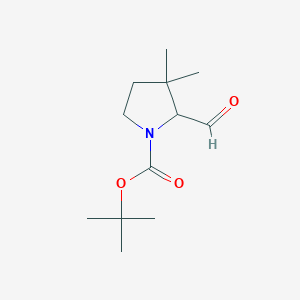

![2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate](/img/structure/B1381750.png)